1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose

Description

Properties

IUPAC Name |

[(2R,3R,4R)-5-acetyloxy-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24O9/c1-18(29)34-28-24(37-27(32)21-15-9-4-10-16-21)23(36-26(31)20-13-7-3-8-14-20)22(35-28)17-33-25(30)19-11-5-2-6-12-19/h2-16,22-24,28H,17H2,1H3/t22-,23-,24-,28?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZABPLTDYVJMP-ASAMFVBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1[C@@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448642 | |

| Record name | 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6974-32-9, 14215-97-5 | |

| Record name | .beta.-D-Ribofuranose, 1-acetate 2,3,5-tribenzoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose?

An In-depth Technical Guide to 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose: The Cornerstone of Modern Nucleoside Synthesis

Abstract

1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, a crystalline derivative of D-ribose, represents a critical cornerstone in the fields of medicinal chemistry and drug development. Its strategic importance lies in its role as a stable, yet reactive, glycosyl donor, indispensable for the synthesis of a wide array of nucleoside analogues. These synthetic nucleosides are the active pharmaceutical ingredients in numerous life-saving antiviral and anticancer medications.[1] The benzoyl protecting groups at the 2, 3, and 5 positions offer steric and electronic control, while the anomeric acetyl group at the 1 position serves as an excellent leaving group under Lewis acid catalysis. This guide provides a comprehensive technical overview of its physicochemical properties, industrial synthesis, mechanistic role in nucleoside chemistry, and its direct applications in the synthesis of therapeutic agents.

Introduction: The Strategic Importance of a Protected Sugar

The synthesis of nucleosides, the fundamental building blocks of DNA and RNA, and their therapeutic analogues is a central challenge in organic and medicinal chemistry.[2] The direct glycosylation of a nucleobase with unprotected ribose is notoriously difficult due to the sugar's multiple reactive hydroxyl groups.[2] This necessitates a protecting group strategy to ensure regioselective and stereoselective formation of the crucial N-glycosidic bond.

1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (also known as β-D-ribofuranose 1-acetate 2,3,5-tribenzoate) is arguably the most pivotal protected ribose intermediate for this purpose.[3] The bulky benzoyl groups serve three primary functions: they prevent unwanted side reactions at the C2, C3, and C5 hydroxyls; they confer high crystallinity, aiding in purification; and critically, the C2-benzoyl group provides anchimeric assistance (neighboring group participation), which directs the incoming nucleobase to the β-face of the ribose ring, yielding the biologically relevant anomer.[4][5] This guide delves into the chemistry and application of this indispensable molecule.

Physicochemical and Spectroscopic Profile

The compound is typically a white to off-white crystalline solid, a physical property that facilitates its handling and purification by recrystallization.[1] Its solubility in organic solvents like chloroform and insolubility in water are characteristic of its heavily protected, lipophilic nature.[6]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 6974-32-9 (for β-anomer) | [3] |

| Molecular Formula | C₂₈H₂₄O₉ | [3] |

| Molar Mass | 504.49 g·mol⁻¹ | [3] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 127 - 133 °C | [7] |

| Optical Rotation [α]D²⁰ | +40 ± 2° (c=1 in CHCl₃) | |

| Purity (Typical) | ≥ 98% (HPLC) | [1] |

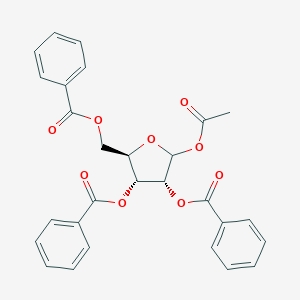

Visualization 1: Chemical Structure

Caption: 2D structure of the title compound.

Spectroscopic analysis confirms the structure. For instance, in ¹H NMR spectroscopy (in CDCl₃), characteristic signals appear for the anomeric proton (H1) around 6.4 ppm, the acetate methyl protons around 2.0 ppm, and a complex multiplet pattern in the aromatic region (7.3-8.1 ppm) corresponding to the three benzoyl groups.[8]

Synthesis and Manufacturing Workflow

The industrial preparation of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose from D-ribose is a well-established multi-step process designed for high yield and purity.[9][10][11] The general strategy involves three key transformations: anomeric protection, benzoylation of the remaining hydroxyls, and finally, installation of the anomeric acetyl group.

Visualization 2: General Synthesis Workflow

Caption: A typical three-stage synthesis pathway from D-ribose.

Experimental Protocol: Representative Synthesis

The following protocol is a synthesized representation of common industrial methods.[9][11]

Step 1: Methyl Glycosylation

-

Suspend D-ribose (1.0 eq) in methanol.

-

Add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).

-

Stir the mixture at a controlled temperature (e.g., 20 °C) for several hours until the starting material is consumed (monitored by TLC).

-

Neutralize the reaction with a base (e.g., NaHCO₃) and concentrate under reduced pressure to yield crude methyl ribofuranoside.

Causality Insight: This step protects the anomeric (C1) position as a methyl glycoside, preventing it from reacting during the subsequent benzoylation step and establishing the furanose ring structure.

Step 2: Benzoylation

-

Dissolve the crude methyl ribofuranoside in a suitable solvent like pyridine, which also acts as an acid scavenger.

-

Cool the solution in an ice bath (0-10 °C).

-

Add benzoyl chloride ( >3.0 eq) dropwise, maintaining the low temperature.

-

Allow the reaction to stir for several hours until completion.

-

Perform an aqueous workup to remove pyridine hydrochloride and excess reagents, followed by extraction with an organic solvent (e.g., ethyl acetate).

-

The organic layer is dried and concentrated to give the tribenzoylated intermediate.

Causality Insight: Pyridine is a crucial choice as it catalyzes the reaction and neutralizes the HCl byproduct, driving the equilibrium towards the fully benzoylated product.

Step 3: Acetolysis

-

Dissolve the tribenzoylated intermediate in a mixture of glacial acetic acid and acetic anhydride.[9]

-

Add a catalytic amount of a strong acid (e.g., H₂SO₄).

-

Stir the reaction at a controlled temperature (e.g., 10-50 °C) for 10-20 hours.[9]

-

Upon completion, the reaction mixture is cooled to induce crystallization.

-

The crude product is collected by filtration and recrystallized (e.g., from ethanol) to yield the pure 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.

Causality Insight: This step, often called acetolysis, replaces the anomeric methyl group with an acetyl group. The acetyl group is a better leaving group for the subsequent glycosylation reaction with nucleobases. The final product typically has a purity of >99% with a total yield of 60-75%.[9][11]

The Core of Nucleoside Synthesis: The Vorbrüggen Glycosylation

The primary application of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is as a glycosyl donor in N-glycosylation reactions, most notably the Vorbrüggen glycosylation.[5][12] This reaction is the most widely used method for constructing the N-glycosidic bond in both academic and industrial settings.[5]

Mechanism of Action

The reaction proceeds by activating the protected ribose with a Lewis acid, typically trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl₄).[3][4]

-

Activation: The Lewis acid coordinates to the anomeric acetyl group, facilitating its departure.

-

Intermediate Formation: The neighboring benzoyl group at the C2 position participates in the reaction, forming a stabilized cyclic acyloxonium (dioxolenium) ion intermediate.[4][13]

-

Stereocontrolled Attack: This intermediate sterically shields the α-face of the ribose ring. Consequently, the incoming nucleophile (a silylated nucleobase) can only attack from the β-face.[5][13]

-

Product Formation: The attack results in the formation of the desired β-nucleoside with high stereoselectivity.

Visualization 3: Vorbrüggen Glycosylation Mechanism

Caption: Key stages of the Vorbrüggen N-glycosylation reaction.

Applications in Drug Development

The robustness and reliability of using this protected ribose have enabled the synthesis of countless nucleoside analogues investigated for therapeutic potential. It is a key intermediate for synthesizing antiviral drugs (targeting viral polymerases) and anticancer agents (which interfere with DNA/RNA replication in cancer cells).[1][6]

Examples of drug classes whose synthesis relies on this or analogous glycosylation chemistry include:

-

Antiviral agents: Such as Ribavirin and its analogues.[14]

-

Anticancer drugs: Including Clofarabine and Azacitidine.[6][10]

-

Other therapeutic agents: It is also used to synthesize vasodilators and anticoagulants.[6]

Safety and Handling

According to safety data sheets, 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[15][16] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound.[15] It should be stored in a dry, cool, and well-ventilated place in a tightly closed container.[15]

Conclusion

1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is more than just a chemical intermediate; it is a critical enabler of modern medicinal chemistry. Its carefully designed structure provides stability, reactivity, and, most importantly, stereocontrol, solving the fundamental challenge of N-glycosidic bond formation. The efficiency of synthetic routes starting from this compound has profoundly impacted the accessibility of nucleoside-based therapeutics, underscoring its enduring importance to researchers, scientists, and drug development professionals in the ongoing fight against viral diseases and cancer.

References

-

Wikipedia. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. [Link]

-

ResearchGate. Vorbrüggen glycosylation reaction and its mechanism. [Link]

-

ResearchGate. Proposed mechanism of stereoselctive N-glycosylation under Vorbrüggen conditions. [Link]

-

Pharmaffiliates. 1-O-Acetyl-2,3,5-tri-O-benzoyl-α,β-D-ribofuranose. [Link]

-

LookChem. The Strategic Importance of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in Drug Synthesis. [Link]

-

Wiley Online Library. Vorbrüggen Glycosylation. [Link]

-

National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 10929242. [Link]

-

ACS Publications. Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose. [Link]

- Google Patents. Method for preparing 1-O-acetyl-2, 3, 5-tri-O-benzoyl-1- β -D-ribofuranose.

-

ResearchGate. Direct synthesis of furanosyl nucleosides from 5-O-monoprotected ribose in a one-pot glycosylation-deprotection strategy. [Link]

-

National Center for Biotechnology Information. Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon. [Link]

- Google Patents. Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose.

-

ResearchGate. How can I synthesize 1-O-Acetyl-2,3,5-tri-O-benzoyl-b-D-ribofuranose?[Link]

-

Royal Society of Chemistry. Route efficiency assessment and review of the synthesis of β-nucleosides via N-glycosylation of nucleobases. [Link]

-

National Center for Biotechnology Information. Synthesis, Biological Activity, and Molecular Modeling of Ribose-Modified Deoxyadenosine Bisphosphate Analogues as P2Y1 Receptor Ligands. [Link]

-

ACS Publications. Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon. [Link]

-

National Center for Biotechnology Information. Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Route efficiency assessment and review of the synthesis of β-nucleosides via N -glycosylation of nucleobases - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02665D [pubs.rsc.org]

- 6. Acetyltribenzoylribose; 1-acetyl-2,3,5-tribenzoyl-β-D-ribofuranose; 2,3,5-tri-O-benzoyl-1-O-acetyl-beta-D-ribofuranose; β-D-ribofuranose-1-acetate 2,3,5-tribenzoate; 230-220-4 [deyerchem.com]

- 7. 1-乙酰氧基-2,3,5-三苯甲酰氧基-1-β-D-呋喃核糖 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. beta-D-Ribofuranose 1-acetate 2,3,5-tribenzoate(6974-32-9) 1H NMR spectrum [chemicalbook.com]

- 9. CN111484535A - Method for preparing 1-O-acetyl-2, 3, 5-tri-O-benzoyl-1- β -D-ribofuranose - Google Patents [patents.google.com]

- 10. CN102659856A - Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Vorbrüggen Glycosylation [drugfuture.com]

- 13. researchgate.net [researchgate.net]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. fishersci.com [fishersci.com]

- 16. This compound | C28H24O9 | CID 10929242 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose: A Cornerstone in Nucleoside Synthesis

This guide provides a comprehensive technical overview of 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose, a pivotal intermediate in the synthesis of a wide array of therapeutic nucleoside analogues. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural intricacies, physicochemical properties, synthesis methodologies, and its critical role in the creation of antiviral and anticancer agents.

Molecular Profile and Physicochemical Characteristics

This compound, also known as β-D-ribofuranose 1-acetate 2,3,5-tribenzoate, is a crystalline solid that serves as a protected form of D-ribose, primed for stereoselective glycosylation reactions.[1] The benzoyl and acetyl protecting groups enhance its stability and solubility in organic solvents, facilitating its use in complex synthetic pathways.[2]

Key Identifiers and Properties:

| Property | Value | References |

| IUPAC Name | (2S,3R,4R,5R)-2-(Acetyloxy)-5-[(benzoyloxy)methyl]oxolane-3,4-diyl dibenzoate | [1] |

| Synonyms | 1-Acetyl-2,3,5-tribenzoyl-β-D-ribofuranose, β-D-Ribofuranose 1-acetate 2,3,5-tribenzoate | [1][2] |

| CAS Number | 6974-32-9 | [1][2][3] |

| Molecular Formula | C₂₈H₂₄O₉ | [1][2][3] |

| Molecular Weight | 504.49 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 127 - 133 °C | [2] |

| Optical Rotation | [α]D²⁰ = +40 ± 2º (c=1 in CHCl₃) | [2] |

The strategic placement of the benzoyl groups at the 2, 3, and 5 positions of the ribofuranose ring serves a dual purpose. Firstly, they protect the hydroxyl groups from unwanted side reactions. Secondly, the bulky nature of the benzoyl groups directs the incoming nucleobase to the anomeric (C1) position with a high degree of stereoselectivity, favoring the formation of the biologically active β-anomer. The acetyl group at the C1 position acts as a good leaving group, facilitating the crucial glycosylation step.

The Synthetic Pathway: From D-Ribose to a Versatile Intermediate

The synthesis of this compound typically commences with D-ribose as the starting material. The process involves a series of protection and activation steps to yield the final, highly functionalized product. A common synthetic route involves three key stages: methylation, benzoylation, and acetylation.[4]

Conceptual Workflow of Synthesis:

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative):

Step 1: Methylation of D-Ribose

-

Suspend D-ribose in methanol containing a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).

-

Stir the mixture at room temperature until the D-ribose is fully dissolved and the reaction is complete (monitored by TLC).

-

Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate) and concentrate under reduced pressure to obtain the crude methyl ribofuranoside.

Causality: The acidic conditions promote the formation of the more stable furanose ring structure and its subsequent methylation at the anomeric carbon, yielding a mixture of α and β anomers.

Step 2: Benzoylation

-

Dissolve the crude methyl ribofuranoside in a suitable solvent such as pyridine or a mixture of an organic solvent and a base (e.g., dichloromethane and triethylamine).[5]

-

Cool the solution in an ice bath and add benzoyl chloride dropwise while maintaining the temperature.

-

Allow the reaction to proceed until completion (monitored by TLC).

-

Work up the reaction by washing with water and aqueous solutions to remove excess reagents and byproducts.

-

Dry the organic layer and concentrate to yield the benzoylated intermediate.

Causality: Pyridine or another base acts as a catalyst and an acid scavenger, driving the reaction to completion by neutralizing the HCl generated during the benzoylation of the hydroxyl groups.

Step 3: Acetylation

-

Dissolve the purified methyl 2,3,5-tri-O-benzoyl-D-ribofuranoside in a mixture of acetic anhydride and glacial acetic acid.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid) and stir the mixture at a controlled temperature.[5]

-

Upon completion, the product is typically isolated by crystallization.[5]

Causality: The acidic conditions facilitate the replacement of the anomeric methoxy group with an acetoxy group, yielding the desired 1-O-acetyl derivative. This final product is often a mixture of α and β anomers, with the β-anomer being the key reactant for nucleoside synthesis.

The Gateway to Nucleoside Analogues: Mechanism and Application

The primary and most significant application of this compound is its role as a glycosyl donor in the synthesis of nucleoside analogues.[2][6][7] These synthetic nucleosides are foundational to the development of numerous antiviral and anticancer drugs.[2][8]

The Silyl-Hilbert-Johnson Reaction: A Key Glycosylation Strategy

A widely employed method for the synthesis of nucleosides using this intermediate is the Silyl-Hilbert-Johnson reaction.[1][9] This reaction involves the coupling of the protected ribose derivative with a silylated nucleobase in the presence of a Lewis acid catalyst.

Reaction Mechanism Overview:

Caption: Simplified mechanism of the Silyl-Hilbert-Johnson reaction.

In this process, the Lewis acid activates the anomeric acetyl group, leading to its departure and the formation of a resonance-stabilized oxocarbenium ion intermediate. The silylated nucleobase then attacks this electrophilic intermediate, predominantly from the less sterically hindered face, resulting in the formation of the desired β-nucleoside. Subsequent deprotection of the benzoyl groups yields the final nucleoside analogue.

Prominent Therapeutic Agents Synthesized via this Intermediate:

-

Ribavirin: A broad-spectrum antiviral agent used in the treatment of hepatitis C and other viral infections.[10][11]

-

Azacitidine: An anticancer drug used in the treatment of myelodysplastic syndromes.[8][12]

-

Clofarabine: A purine nucleoside antimetabolite used in the treatment of leukemia.[8]

-

Tecadenoson: An adenosine A₁ receptor agonist investigated for cardiovascular applications.[10]

Beyond Nucleosides: Expanding Applications

While its role in nucleoside synthesis is paramount, this compound also finds utility in other areas of chemical and biological research:

-

Biochemical Studies: It is employed in carbohydrate chemistry to investigate the interactions of sugars in biological systems.[2]

-

Glycoconjugate Research: This compound is instrumental in the synthesis of glycoconjugates, which are vital for understanding cell signaling and immune responses.[2]

-

Drug Formulation: Its unique structure can be incorporated into drug formulations to potentially enhance the stability and bioavailability of therapeutic agents.[2]

Conclusion

This compound is more than just a chemical compound; it is a critical enabler in the field of medicinal chemistry. Its well-defined structure and reactivity provide a reliable and efficient platform for the stereoselective synthesis of a vast array of nucleoside analogues. As the demand for novel antiviral and anticancer therapies continues to grow, the strategic importance of this versatile intermediate in the drug discovery and development pipeline remains firmly established.

References

-

Wikipedia. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. [Link]

-

PubChem. This compound. [Link]

- Google Patents. Method for preparing 1-O-acetyl-2, 3, 5-tri-O-benzoyl-1- β -D-ribofuranose.

-

Deyer Chemical. The Strategic Importance of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in Drug Synthesis. [Link]

-

ResearchGate. How can I synthesize 1-O-Acetyl-2,3,5-tri-O-benzoyl-b-D-ribofuranose?. [Link]

-

Pharmacompass. CAS 6974-32-9 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

-

MDPI. Synthesis of Ribavirin, Tecadenoson, and Cladribine by Enzymatic Transglycosylation. [Link]

- Google Patents. CN102659856A - Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose.

-

Hubei Gedian Humanwell. Acetyltribenzoylribose; 1-acetyl-2,3,5-tribenzoyl-β-D-ribofuranose. [Link]

-

Biopolymers and Cell. Directed synthesis of 1 -O-acetyl-2, 3,5-tri-O-benzoyl-β-L-ribofuranose. [Link]

- Google Patents.

-

DTIC. The Synthesis and Study of New Ribavirin Derivatives and Related Nucleoside Azole Carboxamides as Agents Active against RNA Viru. [Link]

- Google Patents.

-

SpectraBase. 1-O-Acetyl-2,3,5-tri-O-benzoyl-ß-D-ribofuranose. [Link]

-

PubMed Central. Biological Catalysis and Information Storage Have Relied on N-Glycosyl Derivatives of β-D-Ribofuranose since the Origins of Life. [Link]

-

ResearchGate. (PDF) Synthesis of Novel O-Acylated- D -ribono-1,5-lactones and Structural Assignment Supported by Conventional NOESY-NMR and X-ray Analysis. [Link]

-

ResearchGate. (PDF) Enzymic Hydrolysis of Acetylated D-Ribose Derivatives. [Link]

-

ResearchGate. Synthesis of Peracylated Derivatives of l-Ribofuranose from d-Ribose and Their Use for the Preparation of β-l-Ribonucleosides | Request PDF. [Link]

-

PubMed. Synthesis and Characterization of Authentic Standards for the Analysis of Ribofuranose-Containing Carbohydrates by the Reductive-Cleavage Method. [Link]

Sources

- 1. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. CN111484535A - Method for preparing 1-O-acetyl-2, 3, 5-tri-O-benzoyl-1- β -D-ribofuranose - Google Patents [patents.google.com]

- 6. 6974-32-9 | CAS DataBase [m.chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. CN102659856A - Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose - Google Patents [patents.google.com]

- 9. 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose | Benchchem [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. WO2003011884A1 - Process for the preparation of ribavirin - Google Patents [patents.google.com]

- 12. Acetyltribenzoylribose; 1-acetyl-2,3,5-tribenzoyl-β-D-ribofuranose; 2,3,5-tri-O-benzoyl-1-O-acetyl-beta-D-ribofuranose; β-D-ribofuranose-1-acetate 2,3,5-tribenzoate; 230-220-4 [deyerchem.com]

The Lability and Utility of a Protected Ribofuranose: A Technical Guide to 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose and Its Chemical Aliases

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose, a cornerstone of synthetic nucleoside chemistry, is a pivotal intermediate in the development of a multitude of antiviral and anticancer therapeutics.[1][2] Its strategic importance lies in the temporary protection of the hydroxyl groups of D-ribose, allowing for regioselective modifications at the anomeric carbon. This guide provides an in-depth exploration of this compound, encompassing its various synonyms, chemical properties, and a detailed examination of its role in nucleoside synthesis. The causality behind experimental choices in its synthesis and application will be elucidated, offering field-proven insights for professionals in drug development.

Nomenclature and Identification: A Compound of Many Names

In the landscape of chemical synthesis, a single compound can be known by a variety of names, leading to potential ambiguity. For clarity and comprehensive database searching, it is crucial to be familiar with the various synonyms for this compound.

The most common synonyms and identifiers are cataloged below:

| Synonym/Identifier | Source/Context |

| Systematic IUPAC Name | (2S,3R,4R,5R)-2-(Acetyloxy)-5-[(benzoyloxy)methyl]oxolane-3,4-diyl dibenzoate[3] |

| Common Synonyms | β-D-Ribofuranose 1-acetate 2,3,5-tribenzoate[3][4][5] |

| 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose[3][6] | |

| 1-Acetyl-2,3,5-tribenzoy-β-D-ribofuranose[1] | |

| 2,3,5-Tri-O-benzoyl-β-D-ribofuranosyl acetate[7][8] | |

| 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribose[9] | |

| ABR[7][8] | |

| CAS Number | 6974-32-9 (for the β-anomer)[1][3][6] |

| 14215-97-5 (for the α/β-anomeric mixture)[9] | |

| EC Number | 230-220-4[3][5][7] |

| PubChem CID | 81455[3] |

It is important to note that the stereochemistry at the anomeric carbon (C1) is often specified as β, which is the more common and often desired isomer for nucleoside synthesis. However, mixtures of α and β anomers can also be encountered.[9]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction setup, and purification.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₂₄O₉ | [1][3] |

| Molecular Weight | 504.49 g/mol | [1][3] |

| Appearance | White to off-white crystalline solid | [1][4] |

| Melting Point | 127 - 133 °C | [1][5] |

| Optical Rotation | [α]D²⁰ = +40 ± 2° (c=1 in CHCl₃) | [1] |

| Solubility | Soluble in chloroform, methanol, and pyridine.[8] |

The presence of the three bulky benzoyl protecting groups renders the molecule significantly hydrophobic, while the acetyl group at the anomeric position acts as a good leaving group in glycosylation reactions.

The Core Application: A Gateway to Nucleoside Analogs

The primary and most significant application of this compound is its role as a key intermediate in the synthesis of nucleoside analogs.[1][2][10] These synthetic nucleosides are the building blocks for a vast array of antiviral and anticancer drugs.[2] The benzoyl groups protect the hydroxyl functions at the 2, 3, and 5 positions of the ribose ring, preventing them from participating in unwanted side reactions. The acetyl group at the anomeric (C1) position makes it a suitable glycosyl donor.

The Vorbrüggen Glycosylation: A General Mechanism

A common method for the synthesis of nucleosides using this protected ribose is the Vorbrüggen glycosylation. This reaction involves the coupling of a silylated heterocyclic base with a protected sugar, typically in the presence of a Lewis acid catalyst.

The general workflow for this critical step in drug development is outlined below:

Caption: Generalized workflow of the Vorbrüggen glycosylation.

Experimental Protocol: Synthesis of a Protected Nucleoside

The following is a representative, detailed protocol for the synthesis of a protected nucleoside using 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. This protocol is a self-validating system, with in-process checks to ensure reaction completion.

Materials:

-

1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

-

Silylated nucleobase (e.g., persilylated uracil)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Anhydrous acetonitrile

-

Saturated aqueous sodium bicarbonate

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Appropriate solvent system for TLC (e.g., ethyl acetate/hexane)

Procedure:

-

Preparation of Reactants: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve the silylated nucleobase (1.2 equivalents) in anhydrous acetonitrile under a nitrogen atmosphere.

-

Addition of Protected Sugar: To this solution, add 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.0 equivalent).

-

Initiation of Reaction: Cool the reaction mixture to 0 °C in an ice bath. Add TMSOTf (1.2 equivalents) dropwise via the dropping funnel over 15 minutes. The causality for the slow addition is to control the exothermic nature of the reaction and prevent the formation of side products.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC. The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the protected nucleoside indicates the reaction is proceeding.

-

Quenching the Reaction: Once the reaction is complete, quench it by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL). The organic layers are combined.

-

Washing and Drying: Wash the combined organic layers with brine (2 x 30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure, protected nucleoside.

Industrial Synthesis of the Starting Material

The industrial-scale synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is a multi-step process that begins with D-ribose. A patented method involves the following key transformations:[3][11]

Caption: Key stages in the industrial synthesis of the title compound.

The initial methylation step protects the anomeric hydroxyl group, which is then displaced during the benzoylation. Finally, the acetyl group is introduced at the anomeric position.[3] This sequence is designed to achieve high yields and purity suitable for pharmaceutical applications.[11]

Conclusion

This compound, though often referred to by a variety of names, is an indispensable tool in the arsenal of medicinal chemists. Its carefully designed structure, with robust protecting groups and a reactive anomeric center, facilitates the efficient synthesis of a wide range of nucleoside analogs. A comprehensive understanding of its nomenclature, properties, and reaction mechanisms is fundamental for researchers and professionals dedicated to the discovery and development of novel therapeutics. The protocols and pathways described herein provide a foundation for the practical application of this vital chemical intermediate.

References

-

Wikipedia. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. [Link]

-

PubChem. This compound. [Link]

-

Pharmaffiliates. The Strategic Importance of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in Drug Synthesis. [Link]

- Google Patents. CN102659856A - Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]

- 4. beta-D-Ribofuranose 1-acetate 2,3,5-tribenzoate | 6974-32-9 [chemicalbook.com]

- 5. b- D -Ribofuranose 1-acetate 2,3,5-tribenzoate 98 6974-32-9 [sigmaaldrich.com]

- 6. beta-D-Ribofuranose 1-Acetate 2,3,5-Tribenzoate | 6974-32-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 7. echemi.com [echemi.com]

- 8. usbio.net [usbio.net]

- 9. This compound | C28H24O9 | CID 10929242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-O-Acetyl-2,3,5-tri-O-benzoyl-b-D-ribofuranose | 6974-32-9 | MA05942 [biosynth.com]

- 11. CN102659856A - Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose - Google Patents [patents.google.com]

Function of 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose in organic synthesis.

An In-Depth Technical Guide to the Function of 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose in Organic Synthesis

Abstract

1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is a cornerstone glycosyl donor in modern organic synthesis, prized for its stability and predictable reactivity. Its utility is most pronounced in the stereoselective synthesis of nucleosides and other glycosides, which are fundamental to the development of antiviral and anticancer therapeutics.[1][2][3] This guide elucidates the core functions of this versatile reagent, detailing the mechanistic principles that govern its reactivity, providing field-proven experimental protocols, and exploring its broad applications in the synthesis of N-, O-, S-, and C-glycosides. The central role of the C-2 benzoyl group in directing stereochemical outcomes via neighboring group participation is a key focus, providing researchers with the causal understanding required for rational reaction design.

Introduction: The Quintessential Ribosyl Donor

1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, often referred to as the "protected ribose acetate," is a crystalline solid derived from D-ribose.[4] Its structure features two key functional elements that dictate its role in synthesis:

-

An Anomeric Acetate: The acetyl group at the C-1 position serves as an effective leaving group, particularly when activated by a Lewis acid. Its departure initiates the glycosylation reaction.

-

Protecting Groups: The benzoyl groups at the C-2, C-3, and C-5 positions serve a dual purpose. They protect the hydroxyl groups from unwanted side reactions and, critically, the C-2 benzoyl group plays a pivotal role in stereochemical control.

These features make it an indispensable intermediate for constructing the glycosidic bond, a linkage central to the structure of nucleic acids (DNA and RNA), glycoconjugates, and numerous pharmaceuticals.[1][5] Its primary application lies in the synthesis of nucleoside analogues, compounds that can interfere with viral replication or cancer cell proliferation by mimicking natural nucleosides.[1][2][3]

The Core Mechanism: Neighboring Group Participation and Stereocontrol

The synthetic power of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose lies in its ability to deliver the ribofuranose moiety with high stereoselectivity. This control is not accidental; it is a direct consequence of the neighboring group participation of the C-2 benzoyl ester.

In the presence of a Lewis acid (e.g., TMSOTf, SnCl₄), the anomeric acetate is activated and departs.[6][7] The lone pair of electrons on the carbonyl oxygen of the adjacent C-2 benzoyl group attacks the transient oxocarbenium ion. This intramolecular cyclization forms a stable, five-membered benzoyloxonium ion intermediate .[8][9] This intermediate effectively shields the α-face (top face) of the ribose ring. Consequently, an incoming nucleophile can only attack from the opposite, unhindered β-face (bottom face). This mechanism reliably leads to the formation of a 1,2-trans glycosidic bond, resulting predominantly in the β-anomer.[9][10]

Caption: General mechanism of stereoselective glycosylation.

Premier Application: N-Glycoside Synthesis (The Vorbrüggen Reaction)

The most significant application of this ribosyl donor is in the synthesis of N-nucleosides via the Vorbrüggen glycosylation .[6][11] This powerful reaction involves coupling the protected ribose with a silylated heterocyclic base (e.g., pyrimidines, purines) in the presence of a Lewis acid catalyst.[6][8]

Causality Behind Experimental Choices:

-

Why Silylate the Nucleobase? Heterocyclic bases like uracil or cytosine are often poorly soluble in common organic solvents and possess multiple nucleophilic sites (N and O atoms). Treatment with a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS) converts N-H and O-H protons to trimethylsilyl (TMS) groups. This dramatically increases solubility and directs the glycosylation to the desired nitrogen atom by making it more nucleophilic.[8]

-

Why Use a Lewis Acid? A strong Lewis acid, typically trimethylsilyl trifluoromethanesulfonate (TMSOTf), is required to activate the anomeric C-1 acetate, facilitating its departure and triggering the formation of the key benzoyloxonium intermediate.[4][12]

The reaction proceeds via the mechanism described previously, ensuring the formation of the biologically relevant β-anomer.

Caption: Workflow for Vorbrüggen nucleoside synthesis.

Experimental Protocol: Synthesis of a Protected Uridine Analog

This protocol describes a typical Vorbrüggen glycosylation.

-

Silylation of Nucleobase:

-

In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend uracil (1.0 eq) in anhydrous acetonitrile.

-

Add N,O-bis(trimethylsilyl)acetamide (BSA) (2.5 eq).

-

Heat the mixture to reflux (approx. 80°C) until the solution becomes clear, indicating the formation of 2,4-bis(trimethylsilyloxy)pyrimidine.

-

Cool the solution to room temperature.

-

-

Glycosylation:

-

In a separate flame-dried flask, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.1 eq) in anhydrous acetonitrile.

-

Add the solution of the silylated uracil via cannula.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC.

-

-

Work-up and Purification:

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the protected nucleoside.

-

Data Presentation: Typical Vorbrüggen Reaction Conditions

| Nucleobase | Silylating Agent | Lewis Acid | Solvent | Yield (%) | Anomeric Selectivity (β:α) |

| Uracil | BSA | TMSOTf | Acetonitrile | 85-95% | >95:5 |

| Thymine | HMDS, (NH₄)₂SO₄ | SnCl₄ | Dichloroethane | 80-90% | >95:5 |

| Cytosine | BSA | TMSOTf | Acetonitrile | 75-85% | >95:5 |

| Adenine | BSA | TMSOTf | Acetonitrile | 60-75% | >90:10 |

Applications in O-, S-, and C-Glycoside Synthesis

While N-glycosylation is its most common use, the ribosyl donor is also effective for synthesizing other classes of glycosides. The underlying mechanistic principle of forming the benzoyloxonium intermediate remains the same, ensuring high β-selectivity.

-

O-Glycosides: Reaction with alcohols or phenols as nucleophiles, typically promoted by Lewis acids, yields O-linked ribofuranosides. These are important components of many natural products and glycoconjugates.[9]

-

S-Glycosides: Using thiols as nucleophiles leads to the formation of thioglycosides. These compounds are often more stable towards enzymatic hydrolysis than their O-glycoside counterparts and are used as enzyme inhibitors or stable haptens for immunological studies.

-

C-Glycosides: The formation of C-glycosides involves a carbon-based nucleophile (e.g., silyl enol ethers, allyltrimethylsilane). These are stable mimics of O-glycosides and are crucial in drug development as they are resistant to enzymatic cleavage.

Synthesis of the Starting Material

The accessibility of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is a key factor in its widespread use. It is typically prepared from inexpensive D-ribose in a multi-step but robust sequence.[2][5]

-

Glycosylation/Protection: D-ribose is first converted to a methyl ribofuranoside.[5]

-

Benzoylation: The free hydroxyl groups at C-2, C-3, and C-5 are protected using benzoyl chloride in the presence of a base like pyridine.[5]

-

Acetylation: The anomeric methyl group is replaced with an acetyl group using acetic anhydride and a catalytic amount of strong acid.[5] This final step yields the title compound.

A patent for an industrial-scale synthesis describes a process involving low-temperature glycosylation to minimize pyranose ring formation, benzoylation with an inorganic weak base to reduce cost, and the use of a cosolvent during acetylation to improve reaction fluidity.[2]

Conclusion

1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is far more than a simple protected sugar; it is a sophisticated synthetic tool engineered for stereocontrol. Its utility is anchored in the predictable 1,2-trans directing effect of its C-2 benzoyl group, a classic example of neighboring group participation. This allows for the reliable and high-yielding synthesis of β-ribonucleosides, the building blocks for a multitude of therapeutic agents. Its effectiveness in the Vorbrüggen glycosylation has cemented its status as an essential reagent in the fields of medicinal chemistry, drug development, and carbohydrate synthesis. A thorough understanding of its reactivity and the underlying mechanisms is crucial for any scientist working on the synthesis of complex bioactive molecules.

References

-

Wikipedia. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. Available from: [Link].

-

Merck Index. Vorbrüggen Glycosylation. Available from: [Link].

-

ResearchGate. Vorbrüggen glycosylation reaction and its mechanism. Available from: [Link].

-

Kistemaker, H. A. V., et al. (2013). Stereoselective ribosylation of amino acids. Organic Letters, 15(9), 2306–2309. Available from: [Link].

-

ResearchGate. Proposed mechanism of stereoselective N-glycosylation under Vorbrüggen conditions. Available from: [Link].

-

Nucleowiki. Vorbrüggen Base Introduction Reaction. Available from: [Link].

- Google Patents. CN102659856A - Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose.

-

ResearchGate. How can I synthesize 1-O-Acetyl-2,3,5-tri-O-benzoyl-b-D-ribofuranose? Available from: [Link].

-

PubMed. Studies on the glycosylation of pyrrolo[2,3-d] pyrimidines with 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: the formation of regioisomers during toyocamycin and 7-deazainosine syntheses. Available from: [Link].

-

PubMed Central. ADP-ribosylation from molecular mechanisms to therapeutic implications. Available from: [Link].

-

Open Access Pub. Synthesis of N-Glycosyl Amides via Hydrolysis of Protected Glycosyl Oxazolines and Ritter-like Reactions of Native Carbohydrates. Available from: [Link].

-

PubMed. Mechanistic overview of ADP-ribosylation reactions. Available from: [Link].

-

National Institutes of Health. Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction. Available from: [Link].

-

Biopolymers and Cell. Directed synthesis of 1 -O-acetyl-2, 3,5-tri-O-benzoyl-β-L-ribofuranose. Available from: [Link].

-

PubMed. Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars. Available from: [Link].

-

ACS Omega. Chemical Tools to Study Protein ADP-Ribosylation. Available from: [Link].

-

National Institutes of Health. Chemical O‐Glycosylations: An Overview. Available from: [Link].

-

PubMed. Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. Available from: [Link].

-

ResearchGate. A convenient preparation of 1,2,3-tri-O-acetyl-β-D-ribofuranose by enzymatic regioselective 5-O-deacetylation of the peracetylated ribofuranose. Available from: [Link].

-

Universidade de Lisboa. Synthesis of Building Blocks for Assembly of Protozoan Galactofuranose-containing Surface Glycans. Available from: [Link].

-

ResearchGate. Efficient Glycosylation Using In(OTf)3 as a Lewis Acid: Activation of N-Phenyltrifluoroacetimidate or Thioglycosides with Halogenated Reagents or PhIO. Available from: [Link].

-

Wikipedia. Stereoselectivity. Available from: [Link].

-

PubChem. This compound. Available from: [Link].

-

Journal of the American Chemical Society. A General Approach to Stereoregular Pseudo-Polysaccharides: Cationic Ring-Opening Polymerization of Monosaccharide Cyclic Thionocarbonates. Available from: [Link].

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CN102659856A - Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose - Google Patents [patents.google.com]

- 3. 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose | Benchchem [benchchem.com]

- 4. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Vorbrüggen Glycosylation [drugfuture.com]

- 7. Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Vorbrüggen Base Introduction Reaction - Nucleowiki [nucleowiki.uni-frankfurt.de]

- 12. Studies on the glycosylation of pyrrolo[2,3-d] pyrimidines with 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: the formation of regioisomers during toyocamycin and 7-deazainosine syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose in Nucleoside Synthesis

Preamble: The Cornerstone of Modern Nucleoside Chemistry

In the landscape of pharmaceutical and biotechnological research, the synthesis of nucleoside analogues remains a critical endeavor for the development of antiviral and anticancer therapeutics.[1] The efficacy and success of these synthetic routes hinge on the strategic use of key intermediates that can reliably and stereoselectively construct the pivotal N-glycosidic bond. Among these, 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose stands out as a cornerstone molecule.[1][2] This guide provides a comprehensive technical overview of this compound, elucidating its structural significance, its central role in the powerful Vorbrüggen glycosylation, and the mechanistic principles that govern its application, offering field-proven insights for researchers, scientists, and drug development professionals.

The Molecular Architecture: Why This Ribose Derivative Succeeds

1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (CAS 6974-32-9) is not merely a protected sugar; its structure is meticulously tailored for reactivity and stereocontrol in nucleoside synthesis.[3]

-

Molecular Formula: C₂₈H₂₄O₉

-

Molecular Weight: 504.48 g/mol [1]

Its efficacy stems from three key structural features:

-

The Anomeric Acetyl Group (C1): Positioned at the anomeric carbon, the acetyl group serves as an excellent leaving group upon activation by a Lewis acid. Its departure is the initiating step of the glycosylation reaction.

-

The C2-Benzoyl Protecting Group: This is arguably the most critical feature for stereochemical control. As will be detailed in the mechanism, this group provides "neighboring group participation," a phenomenon that shields one face of the ribose ring, forcing the incoming nucleobase to attack from the opposite face. This ensures the almost exclusive formation of the desired β-anomer, which is the configuration found in naturally occurring nucleosides.[5]

-

The C3 and C5 Benzoyl Groups: These groups serve multiple purposes. They protect the hydroxyl functions from participating in unwanted side reactions, enhance the overall stability of the molecule, and crucially, increase its solubility in the organic solvents typically used for synthesis.[6]

The combination of a good leaving group at C1 and a stereodirecting group at C2 makes this compound an ideal glycosyl donor.

The Vorbrüggen Glycosylation: The Premier Application

While older methods for nucleoside synthesis, such as the fusion method or the metal salt method, exist, they are often hampered by harsh conditions and low yields.[5] The Silyl-Hilbert-Johnson reaction, more commonly known as the Vorbrüggen glycosylation , is the most widely used, mild, and general method for forming the N-glycosidic bond, and it is the primary application for 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.[5][6][7]

This reaction involves the coupling of a silylated heterocyclic base (purine or pyrimidine) with a protected sugar acetate, like our title compound, in the presence of a Lewis acid catalyst.[5][8]

The Reaction Workflow

The overall process can be visualized as a three-stage workflow: preparation of reactants, the core glycosylation reaction, and final deprotection.

Caption: High-level workflow of nucleoside synthesis via Vorbrüggen glycosylation.

The Reaction Mechanism: A Symphony of Stereocontrol

The elegance of the Vorbrüggen reaction lies in its mechanism, which guarantees the formation of the β-nucleoside.

-

Activation and Intermediate Formation: The Lewis acid (e.g., TMSOTf) activates the ribose derivative by coordinating to the anomeric acetyl group. The neighboring C2-benzoyl group participates in the departure of the acetate, leading to the formation of a stabilized, cyclic 1,2-dioxolenium (acyloxonium) ion intermediate .[9][10] This intermediate is the key to stereocontrol.

-

Nucleophilic Attack: The bulky dioxolenium ion effectively blocks the α-face (top face) of the ribofuranose ring.

-

Stereoselective Bond Formation: The silylated nucleobase, acting as the nucleophile, is therefore sterically directed to attack the anomeric carbon (C1) from the opposite, unhindered β-face (bottom face).[5] This Sₙ2-like displacement results in an inversion of configuration relative to the intermediate, yielding the desired 1',2'-trans product, which is the β-nucleoside.[11]

Caption: Mechanism showing the C2-benzoyl neighboring group participation.

The absence of a participating group at the C2 position, as is the case with 2'-deoxyribose derivatives, makes stereoselective synthesis of deoxynucleosides more challenging, often resulting in a mixture of anomers.[5][11]

Field-Proven Methodology: A Practical Guide

Translating theory into practice requires meticulous attention to experimental detail. The following is a generalized, self-validating protocol for a typical Vorbrüggen glycosylation.

Detailed Experimental Protocol

Step 1: Silylation of the Nucleobase (Example: Uracil)

-

Rationale: Silylation of the nucleobase is crucial to enhance its nucleophilicity and its solubility in non-polar organic solvents.[12] Hexamethyldisilazane (HMDS) is a common and effective silylating agent.

-

Suspend uracil (1.0 eq) in anhydrous acetonitrile.

-

Add a catalytic amount of ammonium sulfate.

-

Add hexamethyldisilazane (HMDS, ~3.0 eq).

-

Reflux the mixture under an inert atmosphere (e.g., Argon) until the solution becomes clear (typically 2-4 hours), indicating the formation of 2,4-bis(trimethylsilyloxy)pyrimidine.

-

Remove the solvent under reduced pressure to obtain the silylated base, which is typically used immediately in the next step.

Step 2: The Glycosylation Reaction

-

Rationale: The reaction must be conducted under strictly anhydrous conditions as Lewis acids and silylated intermediates are highly moisture-sensitive. Anhydrous dichloroethane (DCE) or acetonitrile are common solvents.

-

Dissolve 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.0 eq) in anhydrous DCE under an inert atmosphere.

-

Add the freshly prepared silylated uracil (1.2 eq).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the Lewis acid catalyst, trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2-1.4 eq), dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

-

Rationale: The work-up is designed to quench the reactive catalyst and remove inorganic salts and other water-soluble impurities.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Dilute the mixture with dichloromethane (DCM) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the protected nucleoside.

Step 4: Deprotection of the Nucleoside

-

Rationale: The final step involves the removal of the benzoyl protecting groups to yield the free nucleoside. The Zemplén deacylation using a catalytic amount of sodium methoxide is a standard and efficient method.

-

Dissolve the purified, protected nucleoside in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide (NaOMe) solution (e.g., 0.1 M in methanol).

-

Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.

-

Upon completion, neutralize the reaction with an acidic resin (e.g., Dowex-50 H⁺) until the pH is neutral.

-

Filter the resin and concentrate the filtrate to obtain the final, pure nucleoside.

Quantitative Data & Reaction Parameters

The versatility of the Vorbrüggen reaction allows for the synthesis of a wide array of nucleosides. The table below summarizes typical parameters.

| Target Nucleoside | Nucleobase | Silylating Agent | Lewis Acid | Solvent | Typical Yield (%) |

| Uridine | Uracil | HMDS / (NH₄)₂SO₄ | TMSOTf | Acetonitrile | 85-95% |

| Cytidine | N⁴-Acetylcytosine | BSA | SnCl₄ | DCE | 70-85% |

| Adenosine | N⁶-Benzoyladenine | HMDS | TMSOTf | DCE | 60-75% |

| Guanosine | N²-Acetyl-O⁶-diphenylcarbamoylguanine | BSA | TMSOTf | Acetonitrile | 50-70% |

Note: Yields are highly dependent on the specific substrate, purity of reagents, and reaction scale. The use of protected nucleobases (e.g., N⁶-Benzoyladenine) is often necessary to prevent glycosylation at the exocyclic amino groups.

Concluding Remarks

1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is a sophisticated and indispensable tool in modern organic synthesis. Its value lies not just in its role as a ribose donor, but in the intelligent chemical design that leverages neighboring group participation to solve one of the most fundamental challenges in nucleoside chemistry: the stereoselective formation of the β-N-glycosidic bond. The reliability and high yields afforded by the Vorbrüggen protocol, underpinned by this key intermediate, have accelerated the discovery and development of countless nucleoside analogues that form the basis of life-saving medicines. A thorough understanding of its structure, the mechanism by which it reacts, and the practical considerations for its use remains essential for any scientist working in this vital field.

References

-

ResearchGate. (n.d.). Proposed mechanism of stereoselctive N-glycosylation under Vorbrüggen conditions. [Link]

-

Wikipedia. (n.d.). Synthesis of nucleosides. [Link]

-

ResearchGate. (n.d.). Vorbrüggen glycosylation reaction and its mechanism. [Link]

-

Springer Nature Experiments. (n.d.). Protecting Groups in Oligonucleotide Synthesis. [Link]

-

Glen Research. (n.d.). Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers. Glen Report 9.1. [Link]

-

Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. [Link]

-

ResearchGate. (n.d.). Direct synthesis of furanosyl nucleosides from 5-O-monoprotected ribose.... [Link]

-

Downey, A. M., et al. (2015). Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose. Organic Letters. [Link]

-

LookChem. (n.d.). The Strategic Importance of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in Drug Synthesis. [Link]

-

Wikipedia. (n.d.). 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. [Link]

-

Drugfuture.com. (n.d.). Vorbrüggen Glycosylation. [Link]

-

National Institutes of Health. (n.d.). Using conformationally locked nucleosides to calibrate the anomeric effect: Implications for glycosyl bond stability. [Link]

-

ACS Publications. (n.d.). Oligonucleotide Synthesis Involving Deprotection of Amidine-Type Protecting Groups for Nucleobases under Acidic Conditions. Organic Letters. [Link]

-

PubMed. (2015, September 18). Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected D-Ribose. [Link]

-

ResearchGate. (n.d.). The Synthesis of Ribose and Nucleoside Derivatives | Request PDF. [Link]

-

ResearchGate. (n.d.). Synthesis Of Nucleosides | Request PDF. [Link]

-

ACS Publications. (2010, August 12). Synthesis of 1′,2′-cis-Nucleoside Analogues: Evidence of Stereoelectronic Control for SN2 Reactions at the Anomeric Center of Furanosides. Journal of the American Chemical Society. [Link]

-

PubMed Central. (n.d.). Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis. [Link]

- Google Patents. (n.d.). CN102659856A - Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose.

-

National Institutes of Health. (2022, January 14). Anomeric DNA: Functionalization of α‐d Anomers of 7‐Deaza‐2′‐deoxyadenosine and 2′‐Deoxyuridine with Clickable Side Chains and Click Adducts in Homochiral and Heterochiral Double Helices. [Link]

-

National Institutes of Health. (2017, January 5). Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction. [Link]

-

MDPI. (2017, January 5). Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction. [Link]

-

Royal Society of Chemistry. (n.d.). Mechanochemical-assisted Vorbrüggen N-glycosylation using a ball mill. [Link]

-

ResearchGate. (2014, March 29). How can I synthesize 1-O-Acetyl-2,3,5-tri-O-benzoyl-b-D-ribofuranose ?. [Link]

-

Royal Society of Chemistry. (2020, November 19). Route efficiency assessment and review of the synthesis of β-nucleosides via N-glycosylation of nucleobases. Green Chemistry. [Link]

-

ResearchGate. (n.d.). Synthetic steps toward the key Vorbrüggen N-glycosylation reaction.... [Link]

-

Asian Journal of Chemistry. (n.d.). A New Process for Deprotection of Acetyl and Benzoyl Groups in Synthesis of Azacitidine. [Link]

-

Biblioteka Nauki. (n.d.). Some recent trends and progress in nucleoside synthesis. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]

- 4. usbio.net [usbio.net]

- 5. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Vorbrüggen Glycosylation [drugfuture.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Nucleoside Chemistry Blog Series (I): Structures and Chemistry | Blog | Biosynth [biosynth.com]

- 12. pubs.rsc.org [pubs.rsc.org]

A Senior Application Scientist's In-depth Technical Guide to 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose in Drug Discovery

For researchers, scientists, and drug development professionals, understanding the strategic importance of key chemical intermediates is paramount to innovation. This guide provides a comprehensive technical overview of 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose, a cornerstone in the synthesis of life-saving nucleoside analogues. We will delve into its synthesis, its critical role in glycosylation reactions, and its application in the development of antiviral and anticancer therapeutics.

The Strategic Importance of Nucleoside Analogues

Nucleoside analogues are a class of compounds structurally similar to naturally occurring nucleosides, the building blocks of DNA and RNA. By mimicking these endogenous molecules, nucleoside analogues can interfere with viral replication and cancer cell proliferation, making them a vital component in the development of antiviral and anticancer drugs.[1] The precise stereochemistry and functionality of these analogues are critical to their therapeutic efficacy and safety profile.

Physicochemical Properties of this compound

This fully protected ribofuranose derivative is a white to off-white crystalline solid, valued for its stability and reactivity in organic synthesis.[2][3] Its key properties are summarized below:

| Property | Value |

| CAS Number | 6974-32-9 |

| Molecular Formula | C₂₈H₂₄O₉ |

| Molecular Weight | 504.49 g/mol |

| Melting Point | 127 - 133 °C |

| Purity | ≥ 98% (HPLC) |

| Appearance | White to off-white crystalline solid |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this key intermediate typically starts from D-ribose and involves a multi-step process of methylation, benzoylation, and acetylation.[4] The following is a generalized protocol based on established methods.[4][5]

Step 1: Methyl Glycosidation

-

Dissolve D-ribose in methanol containing a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).[4][5]

-

Stir the reaction mixture at a controlled temperature (e.g., 30-70 °C) for 6-24 hours.[5]

-

Neutralize the reaction and concentrate the solution to obtain the methyl esterification intermediate.[5]

Step 2: Benzoylation

-

Dissolve the intermediate from Step 1 in an organic solvent and add 4-dimethylaminopyridine (DMAP) and an acid scavenger.[5]

-

Cool the mixture and add benzoyl chloride dropwise.[5]

-

After the reaction is complete, wash the mixture with water and dry the organic layer to obtain the benzoylated intermediate.[5]

Step 3: Acetylation

-

Dissolve the benzoylated intermediate in an organic solvent and acetic anhydride.[5]

-

Add a catalyst and stir the reaction at a controlled temperature (e.g., 0-70 °C) for 10-20 hours.[5]

-

Cool the reaction mixture to induce crystallization, and then collect the crude product by centrifugation.[5]

-

Recrystallize the crude product to obtain pure this compound.[5]

Caption: Synthetic pathway of this compound.

The Crucial Role in Nucleoside Analogue Synthesis: The Vorbrüggen Glycosylation

This compound is a key glycosyl donor in the synthesis of nucleoside analogues, most notably through the Vorbrüggen glycosylation reaction.[1][6] This reaction involves the coupling of a silylated nucleobase with a protected sugar in the presence of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).[7][8]

The Mechanism of Vorbrüggen Glycosylation:

The benzoyl groups at the C2, C3, and C5 positions of the ribofuranose serve several critical functions:

-

Protection: They prevent unwanted side reactions at the hydroxyl groups.[9]

-

Stereochemical Control: The C2-benzoyl group provides neighboring group participation, which directs the incoming nucleobase to the β-face of the ribose ring, leading to the desired stereochemistry in the final nucleoside analogue.[10][11]

-

Activation: The acetyl group at the anomeric position (C1) acts as a good leaving group, facilitating the formation of the key oxocarbenium ion intermediate upon activation by a Lewis acid.[12]

Caption: The Vorbrüggen glycosylation workflow.

Case Study: Application in Antiviral Drug Synthesis

A prominent example of the application of this compound is in the synthesis of remdesivir, a broad-spectrum antiviral agent.[][14][15] While various synthetic routes to remdesivir exist, many rely on a protected ribose derivative to construct the crucial C-glycosidic bond.[16] The principles of stereocontrol and protecting group strategy, exemplified by the use of this compound in N-glycosylation, are fundamental to these syntheses.

Future Perspectives

The demand for novel nucleoside analogues with improved efficacy and safety profiles continues to drive innovation in synthetic chemistry. The versatility and reliability of this compound ensure its continued importance as a key building block in drug discovery.[2] Future research may focus on developing even more efficient and stereoselective glycosylation methods, as well as exploring novel protecting group strategies to further streamline the synthesis of complex nucleoside analogues.

Conclusion

This compound is a critical intermediate in the synthesis of nucleoside analogues, which are essential for the development of antiviral and anticancer drugs.[2] Its carefully designed structure, featuring strategically placed protecting groups, allows for the stereocontrolled formation of the glycosidic bond, a key step in the synthesis of these life-saving medicines. A thorough understanding of its properties and reactivity is therefore indispensable for scientists and researchers in the field of drug discovery.

References

-

Shalamay, A. S., & Shnypir, I. P. (1996). Directed synthesis of 1-O-acetyl-2, 3,5-tri-O-benzoyl-β-L-ribofuranose. Biopolymers and Cell, 12(1), 7-10. (URL: [Link])

-

1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia. (URL: [Link])

-

The Strategic Importance of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in Drug Synthesis. (URL: [Link])

- Method for preparing 1-O-acetyl-2, 3, 5-tri-O-benzoyl-1- β -D-ribofuranose - Google P

-

Glycosylation of Pyrrolo[2,3-d]pyrimidines with 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-d-ribofuranose: Substituents and Protecting Groups Effecting the Synthesis of 7-Deazapurine Ribonucleosides | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

How can I synthesize 1-O-Acetyl-2,3,5-tri-O-benzoyl-b-D-ribofuranose ? | ResearchGate. (URL: [Link])

-

Studies on the glycosylation of pyrrolo[2,3-d] pyrimidines with 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: the formation of regioisomers during toyocamycin and 7-deazainosine syntheses - PubMed. (URL: [Link])

-

Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose. (URL: [Link])

-

Discovery and Synthesis of Remdesivir, a COVID-19's Potential Antiviral Agent. (URL: [Link])

-

Total synthesis of remdesivir. (URL: [Link])

-

CAS 6974-32-9 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (URL: [Link])

-

Total synthesis of remdesivir - PMC - PubMed Central - NIH. (URL: [Link])

-

Vorbrüggen Glycosylation. (URL: [Link])

-

1,2,3-Tri-O-acetyl-5-deoxy-d-ribofuranose - PMC - NIH. (URL: [Link])

-

Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides - PMC - PubMed Central. (URL: [Link])

-

Practical and Highly Efficient Synthesis of Remdesivir from GS-441524 - PMC - NIH. (URL: [Link])

-

A Stereoselective Process for the Manufacture of a 2 '-Deoxy-beta-D-Ribonucleoside Using the Vorbruggen Glycosylation | Request PDF - ResearchGate. (URL: [Link])

-

Route efficiency assessment and review of the synthesis of β-nucleosides via N -glycosylation of nucleobases - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02665D. (URL: [Link])

-

Synthesis of Remdesivir by Mackman - Organic Chemistry Portal. (URL: [Link])

- CN102659856A - Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose - Google P

-

Vorbrüggen glycosylation reaction and its mechanism. - ResearchGate. (URL: [Link])

-

Chemical O‐Glycosylations: An Overview - PMC - NIH. (URL: [Link])

-

1 Protecting Group Strategies in Carbohydrate Chemistry - Wiley-VCH. (URL: [Link])

-

Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC - NIH. (URL: [Link])

-

THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. (URL: [Link])

-

13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. (URL: [Link])

-

2,3,5-Tri-O-benzoyl-1-O-acetyl-4-thio-D-ribofuranose (CAT#: GMS0159S) - Creative Biolabs. (URL: [Link])

Sources

- 1. 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. CN111484535A - Method for preparing 1-O-acetyl-2, 3, 5-tri-O-benzoyl-1- β -D-ribofuranose - Google Patents [patents.google.com]

- 6. Vorbrüggen Glycosylation [drugfuture.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. catalogimages.wiley.com [catalogimages.wiley.com]

- 10. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Route efficiency assessment and review of the synthesis of β-nucleosides via N -glycosylation of nucleobases - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02665D [pubs.rsc.org]

- 14. repository.ias.ac.in [repository.ias.ac.in]

- 15. Total synthesis of remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of Remdesivir by Mackman [organic-chemistry.org]

The Lynchpin of Antiviral Nucleoside Synthesis: A Technical Guide to 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose

Abstract

In the landscape of antiviral drug discovery and development, the synthesis of potent nucleoside analogs remains a cornerstone of therapeutic intervention. These molecules, which mimic endogenous nucleosides, effectively deceive viral polymerases, leading to the termination of viral replication. Central to the construction of a vast array of these life-saving therapeutics is the versatile glycosyl donor, 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose (CAS: 6974-32-9). This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of this pivotal intermediate. We will dissect its synthesis, elucidate the rationale behind its application in antiviral research, provide a detailed, field-proven protocol for its use in the synthesis of a clinically significant antiviral, and explore the mechanistic underpinnings of the resulting therapeutic agents.

Introduction: The Strategic Importance of a Protected Ribose

This compound is a crystalline solid that serves as a stable, yet reactive, precursor to the ribofuranosyl moiety found in numerous antiviral drugs.[1] Its strategic importance lies in the judicious placement of protecting groups: the benzoyl (Bz) groups at the 2, 3, and 5-positions and the acetyl (Ac) group at the anomeric (1-position). This arrangement confers several critical advantages in the synthesis of nucleoside analogs:

-

Stereochemical Control: The bulky benzoyl group at the C2-position plays a crucial role in directing the stereochemical outcome of the glycosylation reaction. It participates in the reaction mechanism to favor the formation of the desired β-anomer, which is the biologically active configuration for most nucleoside analogs.

-

Prevention of Undesirable Side Reactions: The hydroxyl groups of the ribose ring are highly reactive. The benzoyl protecting groups prevent unwanted reactions at these positions during the crucial glycosylation step, ensuring that the nucleobase is coupled exclusively at the anomeric carbon.

-

Enhanced Solubility and Stability: The benzoyl groups increase the lipophilicity of the sugar, enhancing its solubility in organic solvents commonly used in synthesis. They also provide stability to the ribofuranose ring, preventing its degradation under the reaction conditions.

-